Product packaging for S-(4-Nitrobenzyl)-6-thioinosine(Cat. No.:CAS No. 38048-32-7)

S-(4-Nitrobenzyl)-6-thioinosine

Cat. No.: B019702
CAS No.: 38048-32-7
M. Wt: 419.4 g/mol
InChI Key: DYCJFJRCWPVDHY-UHFFFAOYSA-N
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Description

Overview of Equilibrative Nucleoside Transporters (ENTs) in Biological Systems

Equilibrative nucleoside transporters (ENTs) are a family of integral membrane proteins, also known as the SLC29 family, that facilitate the movement of nucleosides like adenosine (B11128) and other nucleoside analogs across cellular membranes. wikipedia.orgnih.govtaylorandfrancis.com This transport is bidirectional and driven by the concentration gradient of the substrate, not requiring energy from sodium ions. taylorandfrancis.com

There are four known human ENTs: ENT1, ENT2, ENT3, and ENT4. wikipedia.org ENT1 and ENT2 are the best-characterized and are responsible for the uptake of a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides. wikipedia.org ENT2 also transports nucleobases. wikipedia.org ENT3 is primarily located in intracellular membranes, including lysosomes, and also has a broad substrate selectivity. wikipedia.orgnih.gov ENT4 is unique in its preference for adenosine and also transports various organic cations. wikipedia.org

ENTs play a crucial role in various physiological processes. They are vital for the salvage pathways of nucleotide synthesis, providing cells with the necessary building blocks for DNA and RNA. wikipedia.orgnih.gov By regulating the extracellular concentration of adenosine, ENTs influence a wide array of physiological functions, including cardiovascular activity, neurotransmission, and immune responses. wikipedia.orgscbt.com Furthermore, ENTs are significant in pharmacology as they mediate the cellular uptake of many nucleoside analog drugs used in cancer and viral therapies. wikipedia.orgnih.govnih.gov

Historical Development and Significance of S-(4-Nitrobenzyl)-6-thioinosine as a Pharmacological Probe

The development of this compound as a pharmacological tool has been crucial for advancing the understanding of nucleoside transport. Its high affinity and specificity for ENT1 have made it an invaluable ligand for identifying, quantifying, and characterizing these transporters in various tissues and cell types. caymanchem.comresearchgate.net The tritiated form of NBMPR, [³H]NBMPR, has been particularly useful in radioligand binding assays to determine the density of ENT1 sites on cells. researchgate.netnih.gov

Early studies utilized NBMPR to differentiate between transporter subtypes, notably the NBMPR-sensitive (ENT1) and NBMPR-insensitive (ENT2) pathways. caymanchem.com This distinction was fundamental in the molecular cloning and functional characterization of these transporters. caymanchem.com The ability of NBMPR to block adenosine uptake allows researchers to investigate the physiological effects of extracellular adenosine, which is involved in processes like vasodilation and neurotransmission. scbt.comcaymanchem.com By inhibiting ENT1, NBMPR potentiates the effects of adenosine on its receptors. selleckchem.comselleckchem.comselleck.co.jp

The significance of NBMPR also extends to its use as a photoaffinity probe. sigmaaldrich.comsigmaaldrich.com This application allows for the covalent labeling of the transporter protein, facilitating its isolation and structural analysis. More recently, crystal structures of human ENT1 have been solved in complex with NBMPR, providing detailed insights into the inhibitor's binding site and the transporter's mechanism. nih.govfrontiersin.org These structural studies have revealed key amino acid residues involved in the interaction, such as Gln158, which is important for binding the purine-like ring of NBMPR. nih.gov

Positioning this compound within the Context of Nucleoside Transport Regulation

The inhibitory potency of NBMPR is significantly higher for ENT1 (with a Ki in the nanomolar range) compared to ENT2 (micromolar range), allowing for the functional separation of these two major equilibrative transporters. tocris.comnih.gov This selectivity has been critical in studies aiming to understand the specific roles of ENT1 and ENT2 in different physiological and pathological conditions.

However, it is important to note that while NBMPR is highly selective for ENT1 at low concentrations, at higher concentrations (around 100 µM), it can also inhibit other proteins, such as the efflux transporter ABCG2 (Breast Cancer Resistance Protein). nih.gov This finding underscores the need for careful interpretation of results when using NBMPR at higher concentrations in experimental settings.

The interaction of NBMPR with ENT1 is non-transportable, meaning the inhibitor binds to the transporter but is not moved across the membrane. nih.gov Structural studies suggest that NBMPR binds within the central cavity of ENT1, preventing the conformational changes necessary for the transport cycle. nih.govnih.gov This binding is facilitated by hydrophobic interactions and specific hydrogen bonds, locking the transporter in an outward-facing, occluded state. nih.govfrontiersin.org

Research Findings on this compound

Table 1: Inhibitory Activity of this compound (NBMPR)

Transporter Species Inhibition Constant (Ki) or IC50 Reference
ENT1 Human Ki: 0.4 nM tocris.com
ENT2 Human Ki: 2800 nM tocris.com
ENT1 Rat IC50: 4.6 nM caymanchem.com
ENT1 Human IC50: 3.6 nM caymanchem.com
ENT1 Human Kd: 0.1-1.0 nM caymanchem.com
ABCG2 Human IC50: 53 µM nih.gov

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₇H₁₇N₅O₆S sigmaaldrich.com
Molecular Weight 419.41 g/mol sigmaaldrich.com
Melting Point 187-190 °C sigmaaldrich.com
Solubility in DMSO ~10 mg/mL caymanchem.com
Solubility in DMF ~15 mg/mL caymanchem.com
Aqueous Solubility Sparingly soluble caymanchem.com
Appearance White to off-white solid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N5O6S B019702 S-(4-Nitrobenzyl)-6-thioinosine CAS No. 38048-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCJFJRCWPVDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860551
Record name 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38048-32-7
Record name 6-(p-Nitrobenzylthio)inosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Mechanistic Basis of S 4 Nitrobenzyl 6 Thioinosine Action on Nucleoside Transport Systems

Comprehensive Characterization of Equilibrative Nucleoside Transporter Inhibition

Differential Specificity and Potency for ENT1 and ENT2 Subtypes

S-(4-Nitrobenzyl)-6-thioinosine exhibits marked differential specificity and potency in its inhibition of the two major equilibrative nucleoside transporter subtypes, ENT1 and ENT2. It is a highly potent inhibitor of ENT1, while its affinity for ENT2 is significantly lower. frontiersin.orgtocris.com This distinction allows for the pharmacological separation of the activities of these two transporter isoforms in experimental settings. nih.govnih.gov

Nanomolar concentrations of NBMPR are effective in blocking ENT1-mediated nucleoside transport. nih.gov In contrast, much higher concentrations, typically in the micromolar range, are required to inhibit ENT2. nih.govresearchgate.net For instance, the IC₅₀ values of NBMPR for ENT2 can be thousands of times higher than those for ENT1. frontiersin.org This substantial difference in sensitivity is a key characteristic used to distinguish between ENT1- and ENT2-mediated transport processes in various cell types and tissues. nih.govresearchgate.net Studies have shown that in cells expressing both transporters, a low concentration of NBMPR (e.g., 100 nM) can inhibit approximately 80% of uridine (B1682114) uptake, which is attributed to ENT1 inhibition, while the remaining transport, mediated by ENT2, requires a much higher concentration (e.g., 100 µM) for blockage. nih.gov

Quantitative Kinetic Analysis of Transport Inhibition (IC₅₀, K_d, K_m, V_max Parameters)

The inhibitory effect of this compound on nucleoside transporters has been extensively quantified through kinetic studies. These analyses provide key parameters such as the half-maximal inhibitory concentration (IC₅₀), the dissociation constant (K_d), the Michaelis-Menten constant (K_m), and the maximum transport velocity (V_max).

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or transport process by 50%. sigmaaldrich.comnih.gov For NBMPR, the IC₅₀ values clearly demonstrate its higher potency for ENT1 over ENT2. For example, IC₅₀ values for NBMPR inhibition of ENT1 are in the nanomolar range, while for ENT2 they are in the micromolar range. nih.gov Specifically, IC₅₀ values of 4.6 nM and 3.6 nM have been reported for rat and human ENT1, respectively. caymanchem.com In HeLa cells, the IC₅₀ values for ENT1 and ENT2 were found to be 11.33 ± 2.85 nM and 9.60 ± 4.47 µM, respectively. nih.gov

The dissociation constant (K_d) is a measure of the affinity between a ligand (inhibitor) and its binding site on the transporter. A lower K_d value indicates a higher affinity. NBMPR binds to ENT1 with high affinity, with K_d values reported to be in the range of 0.1 to 1.2 nM. nih.gov In rat erythrocytes, a K_d of 46 ± 25 pM was observed for high-affinity [³H]NBMPR binding. nih.gov

The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the transport rate is half of the maximum velocity (V_max). sigmaaldrich.comwhiterose.ac.uk In the context of inhibition, changes in the apparent K_m can indicate the mechanism of inhibition. For competitive inhibition, the apparent K_m increases in the presence of the inhibitor, while V_max remains unchanged. washington.edu For example, the K_m for uridine transport via the NBMPR-sensitive component (ENT1) in rat erythrocytes was found to be 50 ± 18 µM, which is lower than the K_m for the NBMPR-insensitive component (163 ± 28 µM), indicating a higher affinity of the substrate for ENT1. nih.gov

The maximum transport velocity (V_max) represents the rate of transport when the transporter is saturated with the substrate. whiterose.ac.uk In competitive inhibition, V_max is not affected by the inhibitor. washington.edu

Interactive Data Table: Kinetic Parameters of NBMPR Inhibition

ParameterTransporterSpecies/Cell LineValueReference
IC₅₀ ENT1Rat4.6 nM caymanchem.com
IC₅₀ ENT1Human3.6 nM caymanchem.com
IC₅₀ ENT1HeLa Cells11.33 ± 2.85 nM nih.gov
IC₅₀ ENT2HeLa Cells9.60 ± 4.47 µM nih.gov
K_d ENT1General Animal Cells0.1 - 1.2 nM nih.gov
K_d ENT1Rat Erythrocytes46 ± 25 pM nih.gov
K_m (Uridine) NBMPR-sensitive (ENT1)Rat Erythrocytes50 ± 18 µM nih.gov
K_m (Uridine) NBMPR-insensitiveRat Erythrocytes163 ± 28 µM nih.gov

Identification of Competitive Inhibition Modalities at ENT Subtypes

This compound acts as a competitive inhibitor of nucleoside transport through ENT1. caymanchem.comresearchgate.net This means that NBMPR and the natural nucleoside substrates compete for the same binding site on the transporter. washington.edu Evidence for competitive inhibition comes from studies showing that the binding of radiolabeled NBMPR to cell membranes is blocked by the presence of nucleosides like uridine. nih.gov Furthermore, kinetic analyses have demonstrated that while the inhibitor increases the apparent K_m of the substrate, it does not alter the V_max of the transport process, a classic characteristic of competitive inhibition. washington.edu For example, studies with cannabidiol, another competitive inhibitor of ENT1, showed that it increased the K_d for [³H]NBMPR binding without affecting the maximum number of binding sites (B_max). pnas.org

Molecular Determinants of this compound Binding and Interaction

Role of the Nitrobenzyl Group in Mediating π-π Stacking and Specificity

The S-(4-nitrobenzyl) group is a major determinant of the high affinity and specificity of NBMPR for ENT1. This aromatic group is thought to engage in π-π stacking interactions with aromatic amino acid residues within the transporter's binding site. These interactions significantly contribute to the stability of the ligand-transporter complex, leading to the potent inhibition observed. The specific orientation and electronic properties of the nitrobenzyl group are critical for this high-affinity binding. While direct evidence for π-π stacking often comes from structural biology studies, the high affinity of NBMPR strongly suggests such interactions are at play. The difference in the architecture of the binding sites between ENT1 and ENT2 likely accounts for the lower affinity of NBMPR for ENT2, as the specific residues required for optimal π-π stacking with the nitrobenzyl group may be absent or positioned differently in ENT2.

High-Resolution Structural Elucidation of this compound-Transporter Complexes

The determination of the three-dimensional structure of transport proteins in complex with their inhibitors is a landmark achievement in pharmacology and structural biology. For the hENT1 transporter, such studies have unveiled the molecular basis of its inhibition by this compound.

The crystal structure of hENT1 in a complex with this compound has been resolved, providing unprecedented insight into the inhibitory mechanism. nih.govnih.gov To facilitate crystallization, a construct of hENT1 with enhanced stability was engineered, incorporating three-point mutations (Leu168Phe, Pro175Ala, and Asn288Lys) and the deletion of a disordered loop (ΔPro243-Gln274). nih.gov The resulting structure of the hENT1-NBMPR complex was determined to a resolution of 2.9 Å. nih.gov

The crystallographic data reveal that this compound binds in a large, centrally located cavity of the transporter, effectively locking it in an inward-open conformation. nih.gov This binding site is shared with other inhibitors, such as dilazep, although the specific interactions differ. nih.gov The purine (B94841) ring of this compound is positioned in an orthosteric site, the same site that is predicted to bind the natural substrate, adenosine (B11128). nih.gov

Key interactions between this compound and hENT1 have been identified through this structural analysis. The nitrobenzyl group of the inhibitor extends into a hydrophobic pocket, while the thioinosine moiety is anchored by a network of hydrogen bonds and hydrophobic interactions. These detailed structural insights provide a static yet highly informative snapshot of the inhibited state of the transporter.

Structural Data for hENT1-NBMPR Complex
Protein Human Equilibrative Nucleoside Transporter 1 (hENT1)
Ligand This compound (NBMPR)
Resolution 2.9 Å
Method X-ray Crystallography
Conformation Inward-open

To complement the static picture provided by crystallography and to probe the energetic contributions of individual amino acid residues to inhibitor binding, site-directed mutagenesis studies have been performed. nih.gov This technique involves the targeted mutation of specific amino acids to assess their functional importance. blackwellpublishing.com

In the context of the hENT1-NBMPR interaction, mutagenesis has been instrumental in validating and refining the structural observations. nih.gov One of the key residues identified in the shared orthosteric binding site is Gln158. nih.gov The structural model suggested its importance in binding the purine ring of this compound. nih.gov Functional assays confirmed this, as mutating Gln158 to either asparagine (Gln158Asn) or serine (Gln158Ser) resulted in a complete loss of high-affinity [³H]-NBMPR binding. nih.gov

Interestingly, a residue in a secondary, "opportunistic" binding site, Phe307, which was shown to be crucial for the binding of the non-nucleoside inhibitor dilazep, did not have a significant impact on this compound binding when mutated to either alanine (B10760859) or tyrosine. nih.gov This highlights the distinct molecular interactions that govern the binding of different classes of inhibitors to hENT1.

These mutagenesis studies, in concert with the high-resolution crystal structure, provide a detailed and functionally validated map of the this compound binding site on hENT1. This knowledge is critical for the rational design of new and more selective ENT inhibitors.

Site-Directed Mutagenesis of hENT1 and NBMPR Binding
Residue Mutation
Gln158Asn
Gln158Ser
Phe307Ala
Phe307Tyr

Cellular and Biochemical Ramifications of S 4 Nitrobenzyl 6 Thioinosine Mediated Ent Inhibition

Modulation of Extracellular Adenosine (B11128) Homeostasis and Purinoreceptor Signaling

One of the most significant effects of NBMPR-mediated ENT1 inhibition is the profound alteration of the extracellular adenosine environment and the subsequent impact on purinergic signaling pathways.

Consequential Increase in Extracellular Adenosine Concentrations

Equilibrative nucleoside transporters (ENTs) move nucleosides across the plasma membrane down their concentration gradient. nih.govnih.gov Under typical physiological conditions, the concentration of adenosine is higher in the extracellular space, driving its influx into the cell via ENTs. nih.gov NBMPR, by binding with high affinity to ENT1, effectively blocks this transport pathway. caymanchem.comnih.gov This blockade prevents the cellular uptake of adenosine, leading to its accumulation in the extracellular milieu. nih.gov This action is the foundational mechanism by which NBMPR exerts its influence on adenosine-dependent processes. The accumulation of extracellular adenosine due to ENT1 inhibition has been demonstrated to be a vital factor in modulating neurotransmission. nih.gov

Potentiation of Adenosine-Dependent Cellular Responses

The elevated concentration of extracellular adenosine resulting from ENT1 inhibition enhances its availability to bind to and activate purinoreceptors (P1 receptors), which include the A1, A2A, A2B, and A3 subtypes. caymanchem.comnih.gov This potentiation of adenosine signaling can trigger a wide range of cellular responses affecting cardiovascular function, neurotransmission, and immune activity. caymanchem.comnih.govnih.gov

For instance, in the central nervous system, the build-up of adenosine can activate presynaptic A1 receptors, which in turn inhibits the release of glutamate (B1630785) and attenuates excitatory synaptic transmission. nih.gov This mechanism contributes to the anticonvulsive effects associated with adenosine. mdpi.com Furthermore, research has shown that activating adenosine receptors in the brain can lead to a reduction in anxiety-like behaviors. nih.gov In the context of the immune system, ENT1 inhibition by NBMPR has been found to suppress antitumor immunity, an effect that is dependent on CD8+ T-cells and likely mediated by the increased extracellular adenosine. aacrjournals.org

Impact on Intracellular Nucleoside Pools and Downstream Metabolic Pathways

By blocking the primary route for nucleoside salvage in many cells, NBMPR significantly affects the intracellular environment, impacting everything from nucleic acid synthesis to the efficacy of certain therapeutic drugs.

Disruption of Nucleoside Availability for DNA and RNA Synthesis

Nucleoside transporters are essential for salvaging extracellular nucleosides, which are then phosphorylated intracellularly to form nucleotides. nih.govnih.gov These nucleotides are the fundamental precursors for the synthesis of DNA and RNA. nih.govkhanacademy.org By inhibiting ENT1, NBMPR disrupts this critical salvage pathway, potentially limiting the intracellular pool of nucleosides available for the synthesis of nucleic acids. nih.govnih.gov This function highlights the integral role of ENT1 in basic cellular physiology, particularly in cells that rely heavily on salvage pathways over de novo synthesis for their nucleotide supply. frontiersin.org

Influence on the Cellular Uptake and Disposition of Nucleoside Analogs

Many antiviral and anticancer drugs are nucleoside analogs that require transport into the cell to exert their therapeutic effects. nih.govnih.gov ENT1 is a primary transporter for many of these clinically important drugs. nih.govnih.gov Consequently, the inhibition of ENT1 by NBMPR can block the cellular uptake of these nucleoside analog drugs, thereby influencing their disposition and efficacy. nih.gov

A clear example of NBMPR's influence on nucleoside analog transport is seen with ribavirin (B1680618), a purine (B94841) nucleoside analog used in the treatment of viral infections. ingentaconnect.com The primary mechanism for ribavirin entry into human erythrocytes is the NBMPR-sensitive ENT1 transporter. nih.govnih.govnih.gov The dose-limiting toxicity of ribavirin therapy is often hemolytic anemia, which is thought to result from the accumulation of its phosphorylated metabolites within red blood cells. nih.govnih.govmdpi.com

Studies have demonstrated that ribavirin uptake into human erythrocytes is a saturable process that is potently inhibited by nanomolar concentrations of NBMPR. nih.govnih.gov Ribavirin itself acts as a competitive inhibitor of adenosine influx and also inhibits the binding of radiolabeled NBMPR to erythrocyte membranes, confirming that they share the same transport mechanism. nih.govnih.gov The accumulation of ribavirin and its subsequent phosphorylation within erythrocytes is highly dependent on this ENT1-mediated transport. nih.gov In contrast, erythrocytes from species that lack the NBMPR-sensitive transporter show significantly slower ribavirin uptake. nih.govnih.gov

Interactive Data Table: Kinetic Parameters of Ribavirin Transport and NBMPR Inhibition in Human Erythrocytes

This table summarizes key kinetic data from studies on ribavirin transport in human red blood cells, highlighting the inhibitory effect of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR).

ParameterValueDescriptionReference
Ribavirin Influx Km 440 ± 100 µMMichaelis-Menten constant for ribavirin uptake, indicating the substrate concentration at half-maximal transport velocity. nih.govnih.gov
NBMPR IC50 0.99 ± 0.15 nMThe concentration of NBMPR that inhibits 50% of ribavirin influx into erythrocytes. nih.govnih.gov
Ribavirin Ki (vs. Adenosine) 0.48 ± 0.14 mMInhibition constant for ribavirin as a competitive inhibitor of adenosine influx. nih.govnih.gov
Ribavirin Ki (vs. NBMPR binding) 2.2 ± 0.39 mMInhibition constant for ribavirin as an inhibitor of [3H]-NBMPR binding to erythrocyte membranes. nih.govnih.gov
Correlation with the Efficacy of Nucleoside-Derived Antineoplastic Agents

The efficacy of many nucleoside-derived anticancer drugs, such as gemcitabine (B846) and cytarabine, is dependent on their uptake into cancer cells via nucleoside transporters. d-nb.info By blocking these transporters, this compound can significantly impact the effectiveness of these drugs.

Inhibition of the primary nucleoside transporter, ENT1, by NBMPR has been shown to be a key factor in the resistance of cancer cells to these chemotherapeutic agents. d-nb.infomdpi.com For instance, in pancreatic cancer cell lines, the uptake of gemcitabine was found to be largely driven by ENT1. researchgate.net In cells where gemcitabine uptake was predominantly mediated by ENT1, treatment with NBMPR almost completely inhibited its uptake. researchgate.net This suggests that the expression levels of ENT1 in tumors could be a predictive marker for the efficacy of nucleoside analog-based chemotherapies.

Conversely, in some cases, blocking nucleoside transport can be a therapeutic strategy. For instance, by preventing the uptake of endogenous nucleosides like adenosine, NBMPR can potentiate the effects of extracellular adenosine on its receptors, which can have various physiological effects. caymanchem.com

Alterations in Thymidine (B127349) Kinase Activity in Response to Nucleoside Transport Modulation

The modulation of nucleoside transport by this compound can lead to changes in the activity of enzymes involved in nucleoside metabolism, such as thymidine kinase. Thymidine kinase is a key enzyme in the salvage pathway of nucleotide synthesis, phosphorylating thymidine to thymidine monophosphate.

Studies have demonstrated that inhibition of nucleoside transport by NBMPR can affect the intracellular uptake and subsequent incorporation of thymidine. nih.gov In K562 cells, NBMPR was shown to inhibit both the transient uptake and prolonged incorporation of [3H]thymidine, independent of its effects on cell proliferation. nih.gov This suggests that by limiting the availability of intracellular thymidine, NBMPR can indirectly modulate the activity of thymidine kinase. The cell's response to this can be complex, as some studies have shown that inhibiting the de novo synthesis of DNA precursors can lead to an increase in the expression of the NBMPR-sensitive nucleoside transporter. nih.gov This indicates a potential feedback mechanism where the cell attempts to compensate for the lack of deoxynucleotides by increasing its capacity for nucleoside salvage. nih.gov

Regulation of Nicotinamide (B372718) Riboside Metabolism and NAD+ Precursor Utilization

Nicotinamide riboside (NR) is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.gov The transport of NR into cells is a key step in its utilization for NAD+ synthesis. While the direct and specific effects of this compound on the transport and metabolism of nicotinamide riboside are not extensively detailed in the provided search results, the general role of ENTs in transporting various nucleosides suggests a potential for interaction. Since ENTs, particularly ENT1 and ENT2, are known to transport a broad range of purine and pyrimidine (B1678525) nucleosides, it is plausible that they could also be involved in the transport of nicotinamide riboside. d-nb.info Inhibition of these transporters by NBMPR could therefore modulate intracellular NAD+ levels by affecting the uptake of its precursors.

Investigations into Off-Target and Multidrug Transporter Interactions

Recent research has revealed that this compound is not entirely specific to equilibrative nucleoside transporters and can interact with other cellular transporters, which has significant implications for its use as a research tool and for interpreting experimental results.

Inhibition of Breast Cancer Resistance Protein (ABCG2)-Mediated Efflux Activity

This compound has been identified as an inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.gov ABCG2 is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer by effluxing a wide range of substrates, including chemotherapeutic drugs. nih.gov

Studies have shown that NBMPR can inhibit the efflux activity of ABCG2. nih.gov For example, in MDCKII cells overexpressing ABCG2, NBMPR inhibited the accumulation of a known ABCG2 substrate, Hoechst 33342, with an IC50 value of 53 μM. nih.gov Furthermore, at a concentration of 0.10 mM, NBMPR was found to abolish ABCG2-mediated efflux. nih.gov This finding is crucial because this concentration is often used to specifically inhibit ENT2. nih.gov Therefore, when studying compounds that are substrates of both ENTs and ABCG2, the inhibitory effect of NBMPR on ABCG2 must be considered to avoid misinterpretation of data. nih.gov

Absence of Significant Interaction with P-glycoprotein (ABCB1)

In contrast to its interaction with ABCG2, this compound does not appear to significantly interact with another major multidrug resistance transporter, P-glycoprotein (P-gp), also known as ABCB1. nih.gov P-glycoprotein is another ABC transporter that contributes to multidrug resistance by pumping a broad range of xenobiotics out of cells. nih.govfrontiersin.org

In studies using MDCKII cells overexpressing ABCB1, NBMPR did not inhibit the accumulation of a dual ABCB1/ABCG2 substrate, indicating a lack of significant interaction with P-gp. nih.gov This differential interaction with ABCG2 and ABCB1 highlights a degree of selectivity in the off-target effects of NBMPR.

Exploration of Other Reported Enzymatic Interactions

Beyond its primary targets and the aforementioned multidrug transporters, the broader enzymatic interaction profile of this compound is an area of ongoing investigation. While the provided search results primarily focus on its role as a nucleoside transport inhibitor and its interaction with ABCG2, it is noted that various protein kinase inhibitors can also affect nucleoside transport, sometimes independently of their kinase inhibition activity. nih.govpsu.edu This suggests a complex interplay between signaling pathways and nucleoside transport. For instance, some protein kinase C inhibitors have been shown to inhibit nucleoside uptake. psu.edu Although this does not directly imply that NBMPR interacts with these kinases, it points to the interconnectedness of cellular processes and the potential for compounds to have effects beyond their primary, well-characterized targets. Further research is needed to fully elucidate any other direct enzymatic interactions of this compound.

Studies on Adenosine Deaminase Activity Modulation (Note: Primary mechanism is ENT inhibition)

The modulation of adenosine deaminase (ADA) activity by this compound is primarily an indirect effect stemming from its inhibition of equilibrative nucleoside transporter 1 (ENT1). ADA is a crucial enzyme that catalyzes the irreversible deamination of adenosine to inosine, thereby regulating the extracellular and intracellular concentrations of adenosine. nih.govfrontiersin.org By blocking ENT1, this compound prevents the reuptake of extracellular adenosine into cells, leading to its accumulation in the extracellular milieu. encyclopedia.pub This increased availability of adenosine as a substrate can consequently enhance the rate of its deamination by ecto-adenosine deaminase (eADA), the form of the enzyme active on the cell surface.

Research has utilized this compound as a tool to isolate and study the activity of eADA. In experimental setups, this compound is used to prevent the intracellular uptake of adenosine, ensuring that the measured deaminase activity is attributable to the action of eADA on extracellular adenosine. nih.gov

Detailed research findings have elucidated the activity of ADA isoenzymes in the presence of this compound across different cell types of the human blood-brain barrier. One study systematically measured the activity of total ecto-adenosine deaminase (eADA) and its isoenzymes, eADA1 and eADA2, in human brain microvascular endothelial cells (HBMECs), human brain vascular pericytes (HBVPs), and human astrocytes (HASTRs). nih.gov The use of this compound in these assays was critical to ensure that the measured activity reflected the deamination of extracellular adenosine. nih.gov

The findings from this research highlight the differential activity of ADA isoenzymes across these cell types, providing insights into the localized regulation of adenosine levels at the blood-brain barrier. The brain microvascular endothelial cells exhibited the highest activity of both eADA isoenzymes. nih.gov

Cell TypeTotal eADA Activity (nmol/min/mg protein)eADA1 Activity (nmol/min/mg protein)eADA2 Activity (nmol/min/mg protein)
Human Brain Microvascular Endothelial Cells (HBMEC)1.020.650.37
Human Brain Vascular Pericytes (HBVP)0.450.200.25
Human Astrocytes (HASTR)0.080.08Not significant

This table presents the baseline ecto-adenosine deaminase (eADA) activity in key cell types of the blood-brain barrier, as determined in studies utilizing this compound to inhibit adenosine uptake. Data sourced from a study on the distribution and activity of ADA isoenzymes. nih.gov

Under inflammatory conditions stimulated by IL-17 and TNFα, the activity of eADA1 was observed to be heightened in endothelial cells, which could lead to a reduction in the protective signaling of adenosine. nih.gov These studies underscore the importance of this compound as a pharmacological tool to dissect the complex interplay between nucleoside transport and enzymatic degradation in both physiological and pathological states. The co-localization of this compound binding sites and adenosine deaminase in neurons further suggests a close functional relationship in modulating adenosine signaling. nih.gov

Experimental Methodologies and Models Utilizing S 4 Nitrobenzyl 6 Thioinosine

Application in In Vitro Cellular Systems

In the laboratory, NBMPR is fundamental for dissecting the roles of nucleoside transporters in cellular physiology and pharmacology. Its high affinity and selectivity for ENT1 allow researchers to isolate and study the function of this specific transporter.

NBMPR has been extensively used to identify and characterize ENT1-mediated transport across a wide array of mammalian cell types. By measuring the binding of radiolabeled NBMPR or its ability to inhibit the transport of nucleoside substrates, researchers can quantify the presence and activity of ENT1. Early studies utilized human erythrocyte membranes, where polyclonal antibodies raised against the NBMPR-sensitive transporter helped to confirm its identity and distinguish it from other membrane proteins like the glucose transporter. nih.gov These antibodies demonstrated cross-reactivity with nucleoside transporters from other species, including pigs and rats, indicating a degree of amino acid sequence homology despite differences in protein size and inhibitor sensitivity. nih.gov

The compound is routinely used to differentiate between ENT isoforms. nih.gov ENT1 is sensitive to low nanomolar concentrations of NBMPR, while ENT2 is considered insensitive at these concentrations but can be inhibited at higher, micromolar concentrations. nih.govnih.gov This differential sensitivity allows for the functional classification of transporter activity in various cell lines, such as those derived from human placenta, rat tissues, and different cancers. nih.govnih.gov For instance, in triple-negative breast cancer cell lines, NBMPR at a concentration of 0.1 μM is used specifically to inhibit ENT1, whereas higher concentrations are required to block both ENT1 and ENT2. nih.gov This approach helps to elucidate the specific contribution of each transporter to nucleoside flux in cancer cells.

Table 1: Inhibitory Potency of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) on ENT1

Transporter/SystemSpeciesValueParameter
ENT1Human3.6 nMIC50
ENT1Rat4.6 nMIC50
ENT1Human0.1-1.0 nMKd
hENT1Human0.4 nMKi
hENT2Human2800 nMKi

This table summarizes the reported inhibitory constants (IC50), dissociation constants (Kd), and binding affinities (Ki) of NBMPR for Equilibrative Nucleoside Transporter 1 (ENT1) and 2 (ENT2) from different species. Data sourced from nih.govresearchgate.netfrontiersin.org.

NBMPR is a cornerstone of nucleoside transport assays, which are critical for understanding how cells absorb and release essential nucleosides and therapeutic drug analogues. These assays often employ radiolabeled substrates to trace the movement of molecules across the cell membrane. The specific and potent inhibition of ENT1 by NBMPR allows researchers to quantify the proportion of transport mediated by this particular protein.

A common experimental design involves measuring the uptake of a radiolabeled nucleoside, such as [³H]uridine or [³H]adenosine, into cells in the presence and absence of NBMPR. nih.gov A significant reduction in uptake in the presence of NBMPR indicates that the transport is largely dependent on ENT1. This method has been used to validate computational pharmacophore models designed to predict whether a compound will be an ENT substrate or inhibitor. nih.gov For example, the accumulation of potential substrates like mizoribine (B1677216) and ribavirin (B1680618) in ENT1-expressing cells was significantly decreased by NBMPR, confirming they are transported by ENT1. nih.gov

Furthermore, NBMPR is utilized in efflux studies. Research has shown that at higher concentrations (e.g., 0.10 mM), NBMPR can inhibit the efflux activity of other transporters, such as the Breast Cancer Resistance Protein (ABCG2). nih.gov In these experiments, NBMPR was shown to block the efflux of the ABCG2 substrate [³H]glyburide in transduced MDCKII cells and in situ perfused rat placenta. nih.gov This highlights the need for careful interpretation of results when using NBMPR at high concentrations, as it may not be entirely selective for ENTs. Photoaffinity labeling, using a tritiated form of NBMPR ([³H]NBMPR), allows for the covalent bonding of the inhibitor to the transporter upon UV light exposure, enabling researchers to identify and isolate the transporter protein from cell membranes for further analysis.

Table 2: Examples of Radiolabeled Substrates Used in Transport Assays with NBMPR

Radiolabeled SubstrateAssay TypeCell/System ModelPurpose of NBMPR
[³H]UridineUptakeENT1/ENT2 expressing cellsTo inhibit ENT1/2 and validate pharmacophore models. nih.gov
[³H]GlyburideEfflux (Bi-directional transport)MDCKII-ABCG2 cellsTo test for non-selective inhibition of the ABCG2 efflux pump. nih.gov
[³H]ZidovudineEffluxRat PlacentaTo investigate inhibition of placental drug efflux. nih.gov
[³H]NBMPRPhotoaffinity LabelingMouse Lymphoma CellsTo covalently label and identify the nucleoside transporter protein.
[³H]RibavirinUptake/DispositionHuman ErythrocytesTo block ENT1 and determine its role in ribavirin transport.

This table provides examples of how this compound (NBMPR) is used in conjunction with various radiolabeled substrates to study transporter function in different in vitro systems.

Inhibiting ENT1 with NBMPR triggers a cascade of downstream cellular effects, making it a valuable tool for studying the physiological roles of nucleoside transport. By blocking the reuptake of nucleosides like adenosine (B11128), NBMPR increases their extracellular concentration. This potentiation of extracellular adenosine signaling can lead to significant changes in cellular phenotype, including neuroprotective and anti-inflammatory responses. nih.gov

The inhibition of ENT1 can also disrupt the intracellular supply of nucleosides required for DNA and RNA synthesis. This can directly impact fundamental cellular processes such as cell proliferation and differentiation, a mechanism that is particularly relevant in cancer research. For example, studies have demonstrated that NBMPR can protect against the pro-apoptotic and anti-proliferative effects of certain guanosine-derived compounds by blocking their entry into cells. These findings underscore the role of ENT1 in mediating the cytotoxicity of nucleoside analogues and highlight the potential for ENT1 inhibitors to modulate cellular fate.

Employment in In Vivo Animal Models

The utility of this compound extends to in vivo studies, where it helps to elucidate the systemic and organ-specific roles of ENT1 in living organisms.

A powerful approach for studying the function of a specific protein in vivo is to compare wild-type animals with genetically modified counterparts that lack the protein of interest. NBMPR is used in such models to pharmacologically mimic or enhance the genetic knockout.

A key example is the study of ribavirin disposition in wild-type versus Ent1-null (Ent1-/-) mice. Ribavirin, an antiviral drug, is transported into erythrocytes by ENT1, where its accumulation leads to hemolytic anemia. By comparing ribavirin transport and metabolism in erythrocytes from wild-type and Ent1-/- mice, researchers definitively established the transporter's essential role. Parallel experiments on human erythrocytes, where ENT1 was blocked by NBMPR, corroborated the findings from the knockout mice, demonstrating that NBMPR can effectively replicate the ENT1-deficient phenotype in ex vivo human tissue. This comparative approach provides robust evidence for the specific role of ENT1 in drug transport and toxicity.

NBMPR is used to investigate the role of ENT1 in specific organs, as the transporter's function is critical in tissues with high metabolic rates or specialized barrier functions.

Brain: NBMPR is known to be an inhibitor of adenosine transporters in the central nervous system. rcsi.com Crucially, it can cross the blood-brain barrier, allowing for in vivo studies of its effects on neural function. nih.gov By inhibiting adenosine reuptake in the brain, NBMPR can potentiate the neuroprotective effects of endogenous adenosine, a key area of investigation in models of ischemia and other neurological conditions. nih.gov

Placenta: The placenta acts as a barrier and transport interface between the maternal and fetal systems. In situ dual perfusion of the rat term placenta has been used as an experimental model to study transport mechanisms. nih.gov In these studies, NBMPR was used to investigate the transport of nucleoside analogue drugs, revealing that at high concentrations, it could inhibit the efflux of substrates by the ABCG2 transporter, in addition to its effects on ENTs. nih.gov

Lung: In the lungs, nucleoside transporters like ENT1 and ENT2 play a critical role in regulating extracellular adenosine levels, which is a key signaling molecule in inflammatory processes such as acute lung injury (ALI). nih.govnih.gov Inhibition of ENTs can dampen inflammatory responses. nih.gov Studies using animal models of ALI have shown that modulating adenosine signaling via transporters and receptors can be protective. nih.gov While broad ENT inhibitors like dipyridamole (B1670753) have been studied, the specific role and disposition of NBMPR in the lung involves its ability to block ENT1, thereby altering the purinergic signaling environment that is crucial during lung injury and repair. nih.gov This modulation affects processes like the epithelial-mesenchymal transition and the integrity of the lung epithelial barrier. nih.gov

Advanced Biophysical and Biochemical Techniques

A significant application of this compound is its use as a covalent photoaffinity probe for the identification and labeling of nucleoside transporter proteins. sigmaaldrich.com The tritiated form of the compound, [3H]this compound, is particularly useful in this regard. The underlying principle of this technique involves the photo-labile nature of the nitrobenzyl group. Upon exposure to high-intensity ultraviolet (UV) light, the nitrobenzyl moiety forms a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby amino acid residues within the binding site of the transporter protein to which the NBMPR molecule is bound.

This covalent and irreversible labeling allows for the identification and characterization of the transporter protein. After photolabeling, the cell membranes can be solubilized and the proteins separated by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The radioactively labeled transporter protein can then be visualized by autoradiography.

This methodology has been successfully employed to identify and determine the apparent molecular weight of the ENT1 transporter in various tissues and cell lines. For instance, in calf lung tissue, a specifically labeled protein with an apparent molecular weight of 55 kDa was identified using this technique. nih.gov In rat and guinea pig lung membranes, photoaffinity labeling with [3H]NBMPR identified proteins with apparent molecular weights in the range of 45,000-65,000. nih.gov This powerful technique has been instrumental in the purification and molecular cloning of the ENT1 transporter.

A refined protocol for photoaffinity labeling with [3H]NBMPR involves using low concentrations of the probe and omitting dithiothreitol (B142953) from the procedure, which has been shown to improve the specificity of the labeling. nih.gov The specificity of the covalent labeling is confirmed by conducting the photolysis in the presence of a non-radioactive competing ligand, such as nitrobenzylthioguanosine (NBTGR), which prevents the binding and subsequent covalent incorporation of [3H]NBMPR. nih.gov

Radiolabeled this compound, specifically [3H]this compound, is extensively used in ligand-binding assays to study the interaction of various compounds with the ENT1 transporter. These assays are crucial for determining the affinity of different nucleosides, nucleoside analogs, and other potential inhibitors for the transporter.

In a typical competition binding assay, a fixed concentration of [3H]NBMPR is incubated with cell membranes or whole cells that express the ENT1 transporter. Concurrently, varying concentrations of an unlabeled test compound are added. The test compound competes with [3H]NBMPR for binding to the transporter. By measuring the amount of bound radioactivity at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) of the test compound can be determined, which is the concentration required to displace 50% of the specifically bound [3H]NBMPR. The IC50 value is a measure of the compound's affinity for the transporter; a lower IC50 value indicates a higher affinity.

These competition studies have been vital in characterizing the pharmacological profile of the ENT1 transporter. For example, such assays have demonstrated that nucleosides like adenosine and uridine (B1682114) can inhibit the binding of [3H]NBMPR, confirming that they interact with the same transporter. nih.gov Similarly, the inhibitory potencies of various nucleoside transport inhibitors, such as dipyridamole and dilazep, have been quantified using this method. nih.govnih.gov

The kinetic parameters of [3H]NBMPR binding, such as the association and dissociation rate constants, can also be determined, providing further insights into the molecular interactions between the inhibitor and the transporter. nih.govnih.gov

Table 1: Inhibition of [3H]this compound Binding to ENT1 Transporters by Various Compounds

Competing LigandTissue/Cell TypeIC50 / KiReference
DipyridamoleGuinea Pig Lung MembranesIC50 ≈ 0.2 µM nih.gov
DilazepGuinea Pig Cardiac Membranes- nih.gov
UridineRat Liver MembranesKi ≈ 1.5 mM nih.gov
AdenosineHuman Erythrocyte MembranesKi ≈ 0.1 mM nih.gov
SAENTA-fluoresceinCultured Leukaemic CellsIC50 ≈ 50-100 nM nih.gov
IC50 and Ki values are approximate and can vary depending on the experimental conditions.

While direct fluorescent conjugates of this compound are not widely reported, the core structure of NBMPR has inspired the development of fluorescent probes for imaging nucleoside transporters. A notable example is a fluorescent ligand synthesized by linking an adenosine analogue, 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), with fluorescein (B123965) isothiocyanate. nih.govaustin.org.au This probe, SAENTA-fluorescein, retains a high affinity for the equilibrative inhibitor-sensitive nucleoside transporter and has been successfully used to assess transporter capacity using flow cytometry. nih.gov

The development of such fluorescent probes represents a significant advancement, enabling the direct visualization and quantification of transporter expression and function in living cells. These tools are particularly valuable for high-throughput screening of potential transporter inhibitors and for studying the cellular localization of the transporters. For instance, green fluorescent protein (GFP)-tagged human equilibrative nucleoside transporters (hENTs) have been used to study their localization within cells, revealing that hENT1 and hENT2 are primarily found on the plasma membrane, while hENT3 and hENT4 are located in intracellular organelles. nih.gov

More recently, novel autofluorescent nucleoside analogues, FuPmR and dFuPmR, have been developed for the real-time analysis of nucleoside transport in living cells via confocal microscopy. nih.govresearchgate.net The uptake of these probes can be blocked by known ENT1 inhibitors like NBMPR, dipyridamole, and dilazep, demonstrating their utility in studying transporter function. nih.gov These fluorescent probes allow for the direct visualization of nucleoside movement across the plasma membrane and into intracellular compartments, providing unprecedented insights into the dynamics of nucleoside transport and metabolism. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies of S 4 Nitrobenzyl 6 Thioinosine and Its Analogs

Synthetic Routes and Chemical Modifications of the S-(4-Nitrobenzyl)-6-thioinosine Scaffold

The synthesis of this compound is typically achieved through a direct and efficient S-alkylation reaction. The common precursor for this synthesis is 6-mercaptopurine (B1684380) ribonucleoside, also known as 6-thioinosine. medchemexpress.comnih.gov This starting material contains the essential 6-thiopurine ribonucleoside core structure.

The primary synthetic step involves the nucleophilic attack of the sulfur atom of 6-thioinosine on an electrophilic benzyl (B1604629) species. Specifically, the reaction is carried out by treating 6-thioinosine with 4-nitrobenzyl bromide or a similar reactive 4-nitrobenzyl halide in the presence of a base. The base deprotonates the thiol group (S-H) of 6-thioinosine to form a more nucleophilic thiolate anion, which then displaces the halide from the 4-nitrobenzyl reagent, forming the stable thioether linkage (S-CH₂-Ar) and yielding the final product, NBMPR.

The core this compound scaffold offers three primary regions for chemical modification to generate analogs:

The Benzyl Moiety: The aromatic ring and the nitro group can be altered to probe their role in binding.

The Purine (B94841) Core: The purine ring system can be substituted, for instance, by introducing groups at the C2 position to change the hydrogen bonding pattern.

The Ribose Sugar: The hydroxyl groups of the sugar can be modified, or the entire ribose ring can be replaced or conformationally constrained to explore the impact on binding affinity and selectivity.

These modifications are crucial for developing novel probes and potential drug candidates with tailored properties. nih.gov

Design and Synthesis of Novel this compound Analogs and Derivatives

The 4-nitrobenzyl group of NBMPR plays a critical role in its high-affinity binding to ENT1. Structure-activity relationship studies have systematically explored the impact of substituents on this benzyl ring. Research on various 6-benzylthioinosine (B1197294) analogues has demonstrated that the electronic properties of the substituent are a key determinant of inhibitory potency. nih.gov

A significant finding is that the presence of electron-withdrawing groups on the benzyl ring generally enhances the binding affinity for ENT1. nih.gov The most potent inhibitors identified in these studies were those with nitro groups at the meta or para positions of the benzyl ring, which exhibited Kᵢ values in the subnanomolar range. nih.gov This suggests that the nitro group is not merely a placeholder but actively contributes to the binding interaction, potentially through favorable electrostatic or dipole interactions within the transporter's binding site.

DerivativePosition of Nitro GroupReported ENT1 Affinity
This compound (NBMPR)paraKᵢ < 1 nM
S-(3-Nitrobenzyl)-6-thioinosinemetaKᵢ < 1 nM

This table summarizes findings that analogues with electron-withdrawing nitro groups at the para or meta positions of the benzyl ring exhibit the highest potency as ENT1 inhibitors. nih.gov

The ribose portion of NBMPR is another key area for synthetic modification aimed at improving affinity, selectivity, or metabolic stability. General strategies for nucleoside modification are well-established and involve multi-step synthetic sequences often employing protecting groups to achieve regioselectivity. nih.gov

While extensive libraries of sugar-modified NBMPR analogs are not widely reported, specific modifications have been successfully implemented to create advanced chemical probes. One notable example is the design and synthesis of a bifunctional photoaffinity label where the ribose moiety was modified at the 5'-position. nih.gov This analog, 5'-S-aminoethyladenosine-N(6)-azidobenzyl-5'-thioadenosine biotin (B1667282) conjugate (SAEATA-14-biotin), retained high-affinity binding to the ENT1 transporter (Kᵢ = 2.69 nM) and was designed to covalently label the binding site upon UV irradiation. nih.gov The synthesis of such complex molecules demonstrates that the sugar is a chemically accessible site for introducing new functionalities without abolishing transporter affinity. Further investigations into conformationally locked nucleoside analogs, where the ribose ring's flexibility is restricted, could provide deeper insights into the optimal sugar pucker and orientation required for potent ENT binding. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis for Nucleoside Transporter Affinity and Selectivity

The high, subnanomolar affinity of NBMPR for ENT1 indicates a highly specific and complementary interaction with its binding site. caymanchem.com The essential pharmacophoric features derived from SAR studies are:

The 6-Thiopurine Ring System: This core structure mimics the endogenous purine nucleosides (like adenosine) that are the natural substrates of the transporter.

The Ribose Moiety: The hydroxyl groups on the ribose sugar are critical for orienting the molecule within the binding pocket, likely through hydrogen bond interactions. Studies with chimeric transporters suggest that transmembrane domains 3-6 of ENT1 are crucial for substrate and inhibitor binding, forming the pocket that accommodates the nucleoside. frontiersin.org

The S-linked Benzyl Group: This is a key determinant of high-affinity binding. The thioether linkage provides optimal spacing and orientation for the benzyl group to fit into a specific, likely hydrophobic, sub-pocket within the transporter protein.

The para-Nitro Group: As established in SAR studies, an electron-withdrawing group at this position is not just tolerated but is optimal for potency. nih.gov This feature significantly enhances binding affinity compared to an unsubstituted benzyl group, making it a critical component of the pharmacophore for high-potency ENT1 inhibition.

NBMPR's inhibitory effect is highly selective for ENT1 over ENT2, with IC₅₀ values being up to 7,000-fold higher for ENT2. frontiersin.org This selectivity underscores the subtle structural differences between the binding sites of the two transporter subtypes.

A closely related analog of NBMPR is S-(4-Nitrobenzyl)-6-thioguanosine (NBTGR). biosynth.comscbt.com The only structural difference between NBMPR and NBTGR is the presence of an amino group at the C2 position of the purine ring in NBTGR.

Compound NamePurine BaseC2-SubstituentKey Structural Feature
This compound (NBMPR)Hypoxanthine (via thio-linkage)-HHydrogen bond acceptor at N1
S-(4-Nitrobenzyl)-6-thioguanosine (NBTGR)Guanine (via thio-linkage)-NH₂Additional H-bond donor at C2

This seemingly minor change introduces a significant alteration to the hydrogen bonding potential of the molecule. The C2-amino group in NBTGR acts as a hydrogen bond donor, a feature absent in NBMPR. This additional interaction capability can profoundly influence how the inhibitor binds to the transporter. While both compounds are known to be potent nucleoside transport inhibitors, the presence of the C2-amino group may alter the affinity and selectivity profile between ENT1 and ENT2. For a transporter to bind NBTGR with high affinity, its binding site must be able to accommodate the C2-amino group without steric hindrance and potentially possess a corresponding hydrogen bond acceptor group to engage with it. This difference is a critical aspect of the SAR and is exploited in the design of transporter-selective inhibitors.

Q & A

Q. What is the primary mechanism of action of NBMPR in inhibiting nucleoside transport?

NBMPR selectively inhibits equilibrative nucleoside transporters (ENT1/ENT2) by blocking nucleoside uptake through its structural features: the sulfur atom in 6-thioinosine enhances binding via thiol interactions, while the 4-nitrobenzyl group facilitates π-π stacking with aromatic residues in the transporter’s active site. This dual interaction results in prolonged inhibition of nucleoside influx .

Q. What concentration range of NBMPR is typically used in in vitro studies to inhibit ENT1?

NBMPR concentrations vary depending on experimental goals:

  • Low concentrations (0.1–1 µM): Used for selective ENT1 inhibition in transport assays, such as slowing [³H]-nucleoside uptake in HEK293 cells .
  • Higher concentrations (10–100 µM): Employed in combination with other inhibitors (e.g., dipyridamole) to study nucleoside salvage pathways or prodrug activation .

Q. How is NBMPR utilized in cancer cell viability assays?

NBMPR is applied to mimic low ENT1 expression, particularly in gemcitabine-resistant pancreatic cancer models. For example, pre-treatment with 50 µM NBMPR in BxPC-3 and SW1990 cell lines enhances sensitivity to nucleoside analogs by blocking ENT1-mediated drug efflux. Viability is assessed via CCK-8 assays, and results are validated using patient-derived xenograft (PDX) models .

Advanced Research Questions

Q. How does NBMPR interact with ABCG2, and what are the implications for pharmacokinetic studies?

At 0.10 mM, NBMPR non-selectively inhibits ABCG2-mediated efflux, as demonstrated by reduced Hoechst 33342 accumulation in MDCKII-ABCG2 cells (IC₅₀ = 53 µM). This off-target effect complicates studies of ENT1-specific drug transport, particularly for ABCG2 substrates like [³H]glyburide. To mitigate this, researchers should:

  • Use ENT1-knockdown/knockout models.
  • Validate results with ABCG2-specific inhibitors (e.g., Ko143).
  • Perform bidirectional transport assays in ABCG2-negative cell lines .

Q. What methodological strategies differentiate ENT1-specific effects from adenosine deaminase (ADA) inhibition by NBMPR?

NBMPR directly inhibits ADA by binding its active site, elevating adenosine levels. To isolate ENT1 effects:

  • Measure ADA activity using fluorometric assays (e.g., with 2’-deoxyadenosine as a substrate).
  • Co-administer ADA-specific inhibitors (e.g., deoxycoformycin) to exclude ADA-related adenosine accumulation.
  • Compare NBMPR-treated cells with ADA-deficient models .

Q. How can researchers address contradictions in NBMPR’s dual role as an ENT1 inhibitor and adenosine modulator in neuroprotection studies?

NBMPR crosses the blood-brain barrier and increases extracellular adenosine by blocking ENT1-mediated reuptake. Key considerations include:

  • Monitoring adenosine dynamics via in vivo microdialysis in brain regions like the basal forebrain.
  • Controlling for compensatory pathways (e.g., upregulation of CNT3 transporters) using siRNA or CRISPR-Cas8.
  • Validating neuroprotective outcomes with adenosine receptor antagonists (e.g., SCH-442416 for A2A) .

Q. What are the limitations of using NBMPR in nucleotide metabolism studies, and how can they be resolved?

NBMPR’s inhibition of both ENT1 and 5’-nucleotidase alters intracellular nucleotide pools. To resolve this:

  • Quantify nucleotide levels via LC-MS/MS after NBMPR treatment.
  • Use ribavirin (IMPDH inhibitor) to decouple purine salvage effects from transport inhibition.
  • Compare results with ENT1/ENT2 double-knockout models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on NBMPR’s selectivity in multi-transporter systems?

Discrepancies arise from NBMPR’s inhibition of ABCG2 and ENT1 at overlapping concentrations (e.g., 50–100 µM). To clarify:

  • Perform competitive inhibition assays with ENT1-specific substrates (e.g., [³H]uridine) and ABCG2 substrates (e.g., [³H]mitoxantrone).
  • Use transporter-overexpressing cell lines (e.g., MDCKII-ABCG2 vs. MDCKII-ENT1) to quantify IC₅₀ differences.
  • Apply kinetic modeling to distinguish ENT1 (equilibrative) vs. ABCG2 (active) transport components .

Methodological Best Practices

Q. What controls are essential when using NBMPR in nucleoside analog uptake assays?

  • Negative controls: Cells treated with ENT1 siRNA or CRISPR-edited ENT1-null lines.
  • Positive controls: Co-treatment with dipyridamole (pan-ENT inhibitor) at 10 µM.
  • Solvent controls: DMSO vehicle at matching concentrations (≤0.1% v/v) to exclude solvent effects on transporter activity .

Q. How should NBMPR be applied in in vivo pharmacokinetic studies to avoid off-target effects?

  • Use lower doses (1–5 mg/kg) to minimize ABCG2 inhibition.
  • Administer via intracerebroventricular (ICV) injection for CNS studies to bypass systemic ABCG2 interactions.
  • Validate findings with ABCG2-knockout animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.